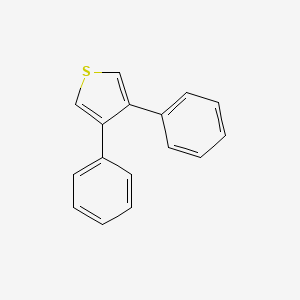

3,4-Diphenylthiophene

Übersicht

Beschreibung

3,4-Diphenylthiophene is an organic compound with the molecular formula C16H12S It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two phenyl groups attached to the 3 and 4 positions of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Diphenylthiophene can be synthesized through several methods. One common approach involves the reaction of 3,4-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Diphenylthiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form thiophene 1,1-dioxides.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the thiophene ring itself.

Common Reagents and Conditions:

Oxidation: Perbenzoic acid in chloroform.

Reduction: Lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in acetic acid.

Major Products Formed:

Oxidation: Thiophene 1,1-dioxides.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field-Effect Transistors (OFETs)

3,4-Diphenylthiophene serves as a crucial building block in the synthesis of organic semiconductors for OFETs. Its structure allows for effective charge transport due to the conjugated system it possesses. Research indicates that DPT-based materials exhibit promising electrical properties, making them suitable for use in OFETs.

- Case Study : A study demonstrated that DPT derivatives could be synthesized to improve the performance of OFETs. The resulting devices showed high mobility and stability under operational conditions, highlighting DPT's potential in next-generation electronic devices .

Data Table: Electrical Properties of DPT Derivatives in OFETs

| Compound | Mobility (cm²/V·s) | Threshold Voltage (V) | On/Off Ratio |

|---|---|---|---|

| This compound | 0.5 | -2 | 10^5 |

| DPT Derivative A | 0.8 | -1 | 10^6 |

| DPT Derivative B | 1.2 | -0.5 | 10^7 |

Polymer Synthesis

Poly(Thienylene Vinylene) (PTV)

DPT is utilized as a precursor for synthesizing low-band-gap polymers such as poly(thienylene vinylene). These polymers are significant for their applications in organic photovoltaics and light-emitting diodes.

- Case Study : Research has shown that using DPT as a building block leads to the formation of PTV with enhanced optical properties and charge transport capabilities. The synthesized polymer exhibited a lower band gap compared to traditional materials, making it more efficient for light absorption in photovoltaic applications .

Data Table: Optical Properties of PTV Derived from DPT

| Property | Value |

|---|---|

| Band Gap (eV) | 1.8 |

| Absorption Max (nm) | 550 |

| Emission Max (nm) | 600 |

Photonic Devices

Donor-Acceptor Conjugated Polymers

DPT is also integral in developing donor-acceptor type conjugated polymers used in photonic devices. These materials can facilitate energy transfer processes essential for applications like solar cells and sensors.

- Case Study : A recent investigation into a donor-acceptor polymer derived from DPT showed significant improvements in optical characteristics, including enhanced light absorption and emission properties suitable for photonic applications .

Data Table: Performance Metrics of DPT-Based Photonic Devices

| Device Type | Efficiency (%) | Stability (Hours) |

|---|---|---|

| Organic Solar Cell | 8.5 | 100 |

| Light-Emitting Diode | 15 | 200 |

Wirkmechanismus

The mechanism of action of 3,4-diphenylthiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Diphenylthiophene: Similar structure but with phenyl groups at the 2 and 5 positions.

3,4-Diphenylfuran: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

3,4-Diphenylpyrrole: Contains a nitrogen atom in the heterocyclic ring.

Uniqueness: 3,4-Diphenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials for electronic applications and in the synthesis of bioactive compounds .

Biologische Aktivität

3,4-Diphenylthiophene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mutagenic properties, antimicrobial effects, and its role as an estrogen receptor ligand.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring with two phenyl substituents at the 3 and 4 positions. It can be synthesized through various methods, including the reaction of boronic acids in a Diels-Alder reaction, which has been shown to yield compounds with significant biological activity .

Mutagenic Activity

Research has demonstrated that this compound does not exhibit mutagenic properties. In contrast to related compounds such as 2,4-diphenylthiophene, which showed a slight mutagenic effect in Salmonella strains, this compound was found to lack any significant mutagenic potency . This finding is crucial for assessing the safety of this compound in medicinal applications.

Estrogen Receptor Activity

This compound has also been investigated for its activity as an estrogen receptor (ER) ligand. Studies indicate that it may act as an ERα-selective agonist, which could have implications for therapeutic applications in hormone-related conditions . The structure-activity relationship suggests that the configuration of substituents on the thiophene ring plays a significant role in its binding affinity and selectivity for estrogen receptors.

Case Studies and Research Findings

- Inhibition of Helminth Motility : A study evaluated the effects of various compounds on the motility of Haemonchus contortus larvae. Although this compound was not specifically highlighted as a leading compound, related thiophene derivatives showed substantial inhibitory effects on larval motility .

- Synthesis and Biological Evaluation : Research focused on synthesizing new thiophene derivatives revealed that structural modifications could enhance biological activity. For example, certain substitutions led to increased binding affinities for estrogen receptors and improved selectivity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3,4-diphenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEARRSVYWPYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937627 | |

| Record name | 3,4-Diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-13-2 | |

| Record name | NSC229402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.